N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)propanamide
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated methoxyphenyl group and a methylphenylpyrimidinyl group connected through a sulfanyl linkage to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorinated Methoxyphenyl Intermediate: Starting with a methoxyphenyl compound, chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Methylphenylpyrimidinyl Intermediate: This involves the construction of the pyrimidine ring, often through cyclization reactions involving appropriate precursors.
Coupling Reaction: The chlorinated methoxyphenyl intermediate is then coupled with the methylphenylpyrimidinyl intermediate using a sulfanyl linkage, typically facilitated by reagents like thiourea or sulfur.
Amidation: The final step involves the formation of the propanamide group through amidation reactions, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interaction between proteins involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: Similar structure with an acetamide group instead of propanamide.
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]BUTANAMIDE: Similar structure with a butanamide group instead of propanamide.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H20ClN3O2S |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13(21(26)25-16-9-10-19(27-3)17(22)11-16)28-20-12-18(23-14(2)24-20)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,25,26) |
InChI Key |
JXYAQHDPOWDWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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